molecular formula C11H19NO4 B13563249 1-Allyl4-tert-butyl2-aminosuccinate

1-Allyl4-tert-butyl2-aminosuccinate

Cat. No.: B13563249
M. Wt: 229.27 g/mol
InChI Key: JRYUXLGZKROPFF-QMMMGPOBSA-N
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Description

1-Allyl4-tert-butyl2-aminosuccinate is an organic compound that features both an allyl group and a tert-butyl group These groups contribute to its unique chemical properties and reactivity

Preparation Methods

The synthesis of 1-Allyl4-tert-butyl2-aminosuccinate typically involves the following steps:

    Formation of the tert-butyl ester: This can be achieved through the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide or allyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-Allyl4-tert-butyl2-aminosuccinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Allyl4-tert-butyl2-aminosuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl4-tert-butyl2-aminosuccinate involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

1-Allyl4-tert-butyl2-aminosuccinate can be compared with similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C11H19NO4/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4/h5,8H,1,6-7,12H2,2-4H3/t8-/m0/s1

InChI Key

JRYUXLGZKROPFF-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N

Origin of Product

United States

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